Lipophilicity and Polarity Profile of 6-(3-Methoxypiperidin-1-yl)-N,N-dimethylpyrimidin-4-amine vs. 3-Methoxypiperidine-Pyridopyrimidine Hybrids
The target compound (MW 236.32, clogP 0.80, TPSA 61.02 Ų) [1] is compared to the closely related pyridopyrimidine analog 6-(3-methoxypiperidin-1-yl)pyrido[3,2-d]pyrimidin-4-amine (MW 259.31, clogP 1.1, TPSA 77.2 Ų) [2], both disclosed within the Roche patent family US9592235. The target compound exhibits a lower clogP (0.80 vs. 1.1) and a reduced TPSA (61.02 vs. 77.2 Ų), differences attributable to the dimethylpyrimidine core replacing the pyridopyrimidine scaffold. These differences are relevant to membrane permeability and CNS penetration potential, positioning the target compound as a leaner, less polar scaffold for optimization.
| Evidence Dimension | Calculated logP and TPSA comparison |
|---|---|
| Target Compound Data | clogP: 0.80; TPSA: 61.02 Ų; MW: 236.32 |
| Comparator Or Baseline | 6-(3-methoxypiperidin-1-yl)pyrido[3,2-d]pyrimidin-4-amine: clogP: 1.1; TPSA: 77.2 Ų; MW: 259.31 |
| Quantified Difference | ΔclogP: -0.30; ΔTPSA: -16.18 Ų; ΔMW: -22.99 |
| Conditions | Computed properties from patent databases (Molaid/sildrug) |
Why This Matters
For programs requiring lower lipophilicity and reduced polar surface area to optimize CNS penetration or oral absorption, the target pyrimidine scaffold offers measurable advantages over the pyridopyrimidine variant.
- [1] sildrug.ibb.waw.pl. Basic Properties entry for EOS87302: clogP 0.80, TPSA 61.02, MW 236.32. View Source
- [2] Molaid. US9592235, Example 199: 6-(3-methoxypiperidin-1-yl)pyrido[3,2-d]pyrimidin-4-amine. clogP 1.1, TPSA 77.2, MW 259.31. View Source
